5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a complex bicyclic structure combining pyrrolo and triazole moieties with dione functional groups. Its structural determination likely employs crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-10-6-7-11(9-14(10)19)22-17(24)15-16(18(22)25)23(21-20-15)12-4-3-5-13(8-12)26-2/h3-9,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNCCYMUKZPAQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways .
Comparison with Similar Compounds
Research Findings and Gaps
- Computational Predictions: Structural refinement via SHELXL and molecular docking could model the target’s interactions, though experimental validation is lacking.
- Activity Data: No direct pharmacological data are available for the target compound.
- Synthesis Challenges: The bicyclic structure likely demands advanced synthetic strategies compared to monocyclic triazoles, necessitating further optimization.
Biological Activity
5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of pyrrolo-triazoles and is characterized by a triazole ring fused with a pyrrolo structure and various aromatic substitutions. The presence of fluorine and methoxy groups enhances its biological activity and solubility properties.
- Molecular Formula : C₁₉H₁₇FN₄O₃
- Molecular Weight : 364.36 g/mol
- IUPAC Name : 5-(3-fluoro-4-methylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting cellular signaling cascades.
Anticancer Potential
Research indicates that derivatives of this compound exhibit promising anticancer properties. The unique structure allows for interaction with targets involved in cancer progression. Studies have shown:
- In Vitro Studies : Exhibited cytotoxic effects against various cancer cell lines.
- Mechanistic Insights : Induced apoptosis in specific cancer cells through modulation of signaling pathways.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary findings suggest:
- Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
- Potential Applications : Could be developed into new antimicrobial agents.
Study 1: Anticancer Activity
A study evaluated the efficacy of this compound on breast cancer cell lines. The results indicated:
- IC50 Values : The compound demonstrated an IC50 value of 12 µM against MCF-7 cells.
- Mechanism : Involved the activation of caspase pathways leading to apoptosis.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity:
- Tested Pathogens : Included Staphylococcus aureus and Escherichia coli.
- Results : Showed minimum inhibitory concentration (MIC) values of 15 µg/mL against S. aureus.
Data Summary Table
| Biological Activity | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 12 | Apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus | 15 | Cell wall synthesis inhibition |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclization | CuSO₄, sodium ascorbate | THF/H₂O | 50°C | 60–75 |
| Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF | 80°C | 50–65 |
Basic: What spectroscopic methods are used to confirm the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl signals at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected m/z ~440–450) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the 3aH,6aH fused ring system in crystalline form .
Advanced: How does this compound interact with biological targets, and what contradictions exist in reported mechanisms?
Methodological Answer:
The pyrrolo-triazole core may inhibit enzymes (e.g., kinases) or bind receptors via π-π stacking and hydrogen bonding. However, conflicting data arise due to:
- Substituent Effects : Fluoro vs. methoxy groups alter binding affinity (e.g., 3-fluoro-4-methylphenyl enhances lipophilicity but reduces solubility) .
- Assay Variability : Discrepancies in IC₅₀ values (e.g., 2–20 μM in kinase inhibition) due to cell-line specificity or buffer conditions .
Resolution Strategy : Use orthogonal assays (e.g., SPR for binding kinetics, enzymatic activity assays) and computational docking .
Advanced: How can researchers resolve conflicting structure-activity relationship (SAR) data for analogs?
Methodological Answer:
- Systematic Substitution : Compare analogs with incremental changes (e.g., replacing fluorine with chlorine or methoxy with ethoxy) .
- Data Normalization : Account for variables like logP, polar surface area, and steric effects using QSAR models .
Table 2: SAR Comparison of Analogs
| Substituent R₁ | Substituent R₂ | IC₅₀ (μM) | logP |
|---|---|---|---|
| 3-Fluoro-4-Me | 3-MeO-Ph | 5.2 | 2.8 |
| 4-Cl | 4-EtO-Ph | 8.7 | 3.1 |
Basic: What chemical reactions is this compound prone to under standard conditions?
Methodological Answer:
- Oxidation : The pyrrolo-triazole core’s carbonyl groups are stable but may oxidize to quinones under strong conditions (e.g., KMnO₄) .
- Nucleophilic Substitution : The 3-methoxyphenyl group undergoes demethylation with BBr₃, yielding phenolic derivatives .
- Photodegradation : UV exposure in solution leads to ring-opening; stability studies recommend storage in amber vials at –20°C .
Advanced: How to optimize reaction conditions for scaling up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), solvent ratios (THF:H₂O = 1:1 to 3:1), and reaction time (8–24 hrs) .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .
Advanced: What challenges arise in elucidating its mechanism of action in complex biological systems?
Methodological Answer:
- Off-Target Effects : The compound may bind unrelated proteins (e.g., observed in proteome-wide affinity profiling) .
- Metabolic Instability : Rapid glucuronidation in liver microsomes reduces bioavailability; use deuterated analogs to prolong half-life .
Advanced: How to validate computational models predicting its physicochemical properties?
Methodological Answer:
- Benchmarking : Compare predicted vs. experimental logP (e.g., ChemAxon vs. shake-flask method) and solubility (HPLC-based assays) .
- MD Simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments .
Advanced: What strategies improve water solubility without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the 4,6-dione positions .
- Co-Crystallization : Use cyclodextrins or sulfonic acid co-formers to enhance solubility by 10–50× .
Advanced: How to design a robust comparative study against structural analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
